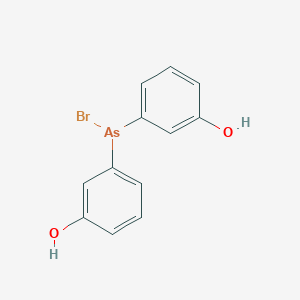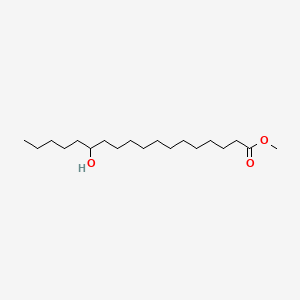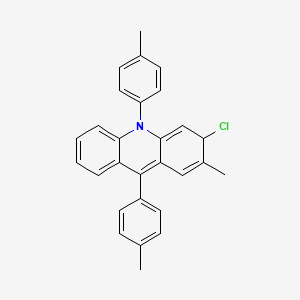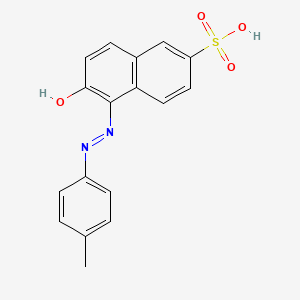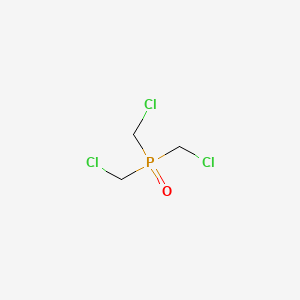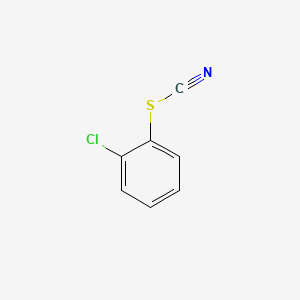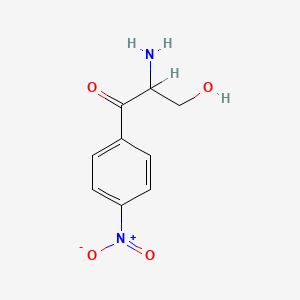
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.
Formation of 4-Nitrophenylacetone: Nitrobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-nitrophenylacetone.
Amination and Hydroxylation: The final step involves the amination and hydroxylation of 4-nitrophenylacetone. This can be achieved by treating 4-nitrophenylacetone with ammonia and hydrogen peroxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 2-Amino-1-(4-nitrophenyl)-1,3-propanedione.
Reduction: Reduction of the nitro group yields 2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.
科学的研究の応用
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino and hydroxyl groups, allowing it to participate in various biochemical reactions. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
2-Amino-3-hydroxy-1-(4-methylphenyl)-1-propanone: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
2-Amino-3-hydroxy-1-(4-chlorophenyl)-1-propanone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential biological activity.
特性
CAS番号 |
2280-37-7 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
2-amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8,12H,5,10H2 |
InChIキー |
HCRMJBRYCLWVFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(CO)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


